Cas no 1028843-04-0 (5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine)

5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine 化学的及び物理的性質
名前と識別子
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- 5-(2-methyl-furan-3-yl)-2H-pyrazol-3-ylamine
- 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine
- 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine, 5-(2-methyl-3-furanyl)-
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- インチ: 1S/C8H9N3O/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,1H3,(H3,9,10,11)
- InChIKey: QCYKAHHHXZBTIF-UHFFFAOYSA-N
- SMILES: O1C=CC(=C1C)C1=CC(N)=NN1
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 164
- トポロジー分子極性表面積: 67.8
5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-42278-5.0g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 5g |
$1862.0 | 2023-06-01 | ||
Enamine | EN300-42278-0.25g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 0.25g |
$315.0 | 2023-06-01 | ||
Enamine | EN300-42278-2.5g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 2.5g |
$1260.0 | 2023-06-01 | ||
Enamine | EN300-42278-10.0g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 10g |
$2762.0 | 2023-06-01 | ||
Enamine | EN300-42278-0.1g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 0.1g |
$221.0 | 2023-06-01 | ||
Enamine | EN300-42278-1.0g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 1g |
$642.0 | 2023-06-01 | ||
Enamine | EN300-42278-0.5g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 0.5g |
$501.0 | 2023-06-01 | ||
Enamine | EN300-42278-0.05g |
3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine |
1028843-04-0 | 0.05g |
$149.0 | 2023-06-01 |
5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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10. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamineに関する追加情報
Recent Advances in the Study of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine (CAS: 1028843-04-0)
5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine (CAS: 1028843-04-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
One of the most notable advancements in the study of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine is its application in the design of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's scaffold, leading to the identification of novel analogs with improved selectivity and pharmacokinetic properties. These findings highlight the compound's potential as a starting point for the development of next-generation CDK inhibitors.
In addition to its role in kinase inhibition, 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine has also been investigated for its anti-inflammatory properties. A recent study in the European Journal of Medicinal Chemistry reported that this compound and its derivatives can modulate the NF-κB signaling pathway, a key regulator of inflammatory responses. The study employed in vitro and in vivo models to demonstrate the compound's ability to reduce pro-inflammatory cytokine production, suggesting its potential as a lead compound for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The synthesis of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine has also seen significant progress. A 2022 paper in Organic Letters described a novel, scalable synthetic route that improves yield and reduces the use of hazardous reagents. This method involves a one-pot multicomponent reaction, which not only enhances efficiency but also aligns with the principles of green chemistry. Such advancements in synthesis are critical for enabling large-scale production and further pharmacological evaluation of this compound.
Despite these promising developments, challenges remain in the clinical translation of 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine-based therapeutics. Issues such as off-target effects, metabolic stability, and bioavailability need to be addressed through further optimization and preclinical studies. However, the compound's versatile scaffold and demonstrated biological activities make it a valuable candidate for continued research in drug discovery.
In conclusion, 5-(2-Methylfuran-3-yl)-2H-pyrazol-3-ylamine (CAS: 1028843-04-0) represents a promising chemical entity with diverse therapeutic potential. Recent studies have elucidated its mechanisms of action, optimized its synthesis, and explored its applications in oncology and inflammation. Future research should focus on overcoming existing limitations and advancing this compound toward clinical development.
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